Cyclopropylamine
Overview
Description
Synthesis Analysis
Facile Syntheses
Cyclopropylamines can be efficiently synthesized through Ti(II)-mediated intramolecular coupling of a terminal olefinic moiety and the N,N-dimethylcarboxamide moiety of amino acid derivatives. This process yields novel and strained bicyclic structures with good yields and diastereomeric ratios (Cao, Xiao, & Joullié, 1999).
Trans-2-Substituted Cyclopropylamines Synthesis
Another method involves the synthesis of trans-2-substituted cyclopropylamines from α-chloroaldehydes with high diastereoselectivity. This reaction includes the trapping of an electrophilic zinc homoenolate with an amine followed by ring closure (West et al., 2019).
Molecular Structure Analysis
Microwave Spectra Study
The molecular structure of cyclopropylamine has been investigated through microwave spectra. Key structural parameters include C–C = 1.520 Å, C–N = 1.428 Å, and amino H···H = 1.631 Å. Its dipole-moment components are μa = 0.43 D and μc = 1.11 D (Hendricksen & Harmony, 1969).
Pressure-Induced Polymorphism
Under high pressure (1.2 GPa), cyclopropylamine exhibits an orthorhombic structure. Notably, only one hydrogen atom of the amino group actively participates in hydrogen-bonded chain formation (Lozano-Casal, Allan, & Parsons, 2005).
Chemical Reactions and Properties
- Mechanism-Based Inhibition: Cyclopropylamine has been identified as a mechanism-based inhibitor of certain enzymes like quinoprotein methylamine dehydrogenase, illustrating its potential for specific biochemical interactions (Davidson & Jones, 1991).
Physical Properties Analysis
- Vibrational Frequencies: The vibrational frequencies of cyclopropylamine have been studied, leading to the reassignment of several fundamental vibrational modes. This was achieved using infrared absorption spectra and Raman data (Hamada et al., 1988).
Chemical Properties Analysis
- Cyclopropylamine as a Versatile Player: The cyclopropyl ring, a key feature of cyclopropylamine, plays a significant role in drug molecules. Its properties include coplanarity of carbon atoms, shorter C-C bonds, enhanced π-character of C-C bonds, and stronger C-H bonds compared to alkanes (Talele, 2016).
Scientific Research Applications
Synthetic Intermediates : Cyclopropylamines with hydroxy side chains are valuable for synthesizing constrained glutamic acid derivatives and pyrrolizidine analogues (Joosten et al., 2008).
Pharmaceutical Applications : They serve as structural scaffolds in designing mechanism-based inhibitors, useful in treating depression and cancer (Malcomson et al., 2015).
Biochemical Inhibition : Cyclopropylamine inhibits quinoprotein methylamine dehydrogenase in Paracoccus denitrificans, causing covalent cross-linking of alpha and beta subunits and modifying the quinone cofactor (Davidson & Jones, 1991).
Synthesis of Biologically Active Compounds : They are used in synthesizing biologically active compounds, leading to novel and strained bicyclic structures (Cao, Xiao, & Joullié, 1999).
Therapeutic Agents for CNS Conditions : Cyclopropanamine inhibitors of LSD1 are being examined for treating various central nervous system conditions (Blass, 2016).
Inhibition of Methylamine Dehydrogenase : It forms a covalent cross-link between the α and β2 subunits of methylamine dehydrogenase, requiring the residue β2Phe55 on the β2 subunit (Sun & Davidson, 2002).
Use in Pharmaceuticals and Agrochemicals : Cyclopropylamines are prevalent in these industries, synthesized from α-chloroaldehydes with high diastereoselectivity (West et al., 2019).
Cell Culture Applications : Cyclopropylamine-PMMA thin films are nontoxic and support the growth of 3T3 fibroblasts in cell culture (Chan et al., 2017).
Medicinal Chemistry and Organic Synthesis : They are important structural motifs in these fields, synthesized using Ti-based catalysts (Ni et al., 2022).
Enantiomerically Pure Intermediates : They are versatile intermediates in organic synthesis and active substances, such as tranylcypromine and belactosin A intermediate 43 (Pietruszka & Solduga, 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
cyclopropanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N/c4-3-1-2-3/h3H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJDQJBWANPRPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061099 | |
Record name | Cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
57.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropylamine | |
CAS RN |
765-30-0 | |
Record name | Cyclopropylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=765-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopropylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56127 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclopropanamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopropylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.038 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOPROPYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PR8XTH1X1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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